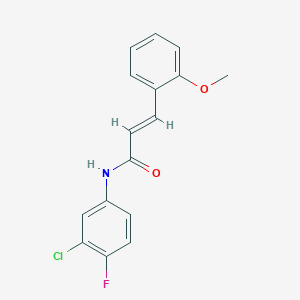

![molecular formula C18H13FO5 B5847578 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B5847578.png)

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of chromen-2-one derivatives, including compounds similar to 7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-2H-chromen-2-one, typically involves multi-step chemical reactions that may include reductive amination, Friedel-Crafts acylation, and various forms of cyclization. A notable example includes the synthesis of novel chromen-2-one derivatives through reductive amination processes, characterized by spectroscopic methods such as IR, 1H NMR, 13C NMR, and mass spectrometry (Mandala et al., 2013). These methodologies highlight the intricate steps involved in producing compounds with specific antibacterial and antifungal activities.

Molecular Structure Analysis

The molecular structure of chromen-2-one derivatives is often elucidated using NMR spectroscopy and X-ray crystallography, providing insights into their conformational and configurational properties. For example, studies have shown the detailed molecular structure of chromen-2-one compounds, revealing their monoclinic space group and unit cell dimensions through X-ray crystallography (Barili et al., 2001). Such analyses are crucial for understanding the compound's geometric and electronic structure, which influences its reactivity and potential applications.

Chemical Reactions and Properties

Chromen-2-one compounds participate in various chemical reactions, contributing to their diverse properties and applications. These include reactions with phosphorus ylides, leading to the synthesis of benzopyranooxazol-8-ones, showcasing their versatility in forming different heterocyclic compounds (Bezergiannidou‐Balouctsi et al., 1993). Additionally, their reactions under photochemical conditions can result in significant transformations, producing angular pentacyclic compounds, indicative of their potential in synthetic organic chemistry (Dalai et al., 2017).

Physical Properties Analysis

The physical properties of chromen-2-one derivatives, such as solubility, melting point, and crystal structure, are essential for their characterization and application. The crystal structure, determined through X-ray crystallography, provides information on the compound's stability and packing in the solid state, which is vital for the design of materials with specific properties (Inglebert et al., 2014).

Propiedades

IUPAC Name |

7-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FO5/c1-22-16-6-3-12(8-14(16)19)15(20)10-23-13-5-2-11-4-7-18(21)24-17(11)9-13/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUAPSVLRJYMGMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)COC2=CC3=C(C=C2)C=CC(=O)O3)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B5847501.png)

![3-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B5847503.png)

![N-(2-fluorophenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5847505.png)

![methyl 2-{[(4-phenyltetrahydro-2H-pyran-4-yl)carbonyl]amino}benzoate](/img/structure/B5847508.png)

![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5847525.png)